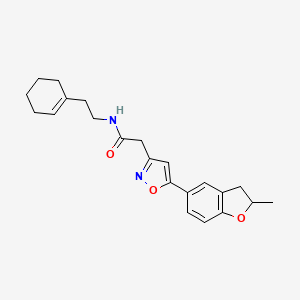

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide

Description

This compound features a hybrid structure combining a cyclohexenyl ethyl group, an acetamide linker, and a substituted isoxazole-dihydrobenzofuran moiety. The 2,3-dihydrobenzofuran (a fused oxygen-containing heterocycle) and isoxazole (a five-membered heterocycle with nitrogen and oxygen) are pharmacophoric motifs associated with metabolic stability and bioactivity . The acetamide group serves as a hydrogen-bond donor/acceptor, a common feature in drug design.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-15-11-18-12-17(7-8-20(18)26-15)21-13-19(24-27-21)14-22(25)23-10-9-16-5-3-2-4-6-16/h5,7-8,12-13,15H,2-4,6,9-11,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFCKZCLOHNUGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCCC4=CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a cyclohexene moiety, an isoxazole ring, and a dihydrobenzofuran fragment. The molecular formula is C23H31N5O2, with a molecular weight of 441.59 g/mol. Its structural representation can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H31N5O2 |

| Molecular Weight | 441.59 g/mol |

| IUPAC Name | N-(2-(cyclohexen-1-yl)ethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide has antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Investigations into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cells, indicating a possible role in neurodegenerative disease management.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed pathways include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors in the central nervous system, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion and MIC assays were performed.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.

-

Neuroprotective Study :

- Objective : To assess the neuroprotective effects in a model of oxidative stress.

- Method : Neuronal cells were treated with hydrogen peroxide in the presence of varying concentrations of the compound.

- Results : A dose-dependent reduction in cell death was observed, with significant protection at concentrations above 25 µM.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogues

Pharmacokinetic and Bioactivity Insights

- Lipophilicity and Absorption : The target compound’s cyclohexenyl group increases lipophilicity compared to polar analogues like the diphenylhexan derivatives in . This may enhance membrane permeability but reduce aqueous solubility.

- Metabolic Stability : The isoxazole and dihydrobenzofuran in the target compound and ’s analogue likely confer greater metabolic stability than the selenium-containing heterocycles in , which may exhibit unique reactivity or toxicity .

- Biological Targets: ’s benzoselenophene derivatives are evaluated for biological activity (unspecified), while ’s acetamides with amino/hydroxy groups suggest antimicrobial or antiviral applications . The target compound’s lack of polar groups may shift its target profile toward CNS or lipid-associated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.